A Technical Guide to the Structure Elucidation of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
A Technical Guide to the Structure Elucidation of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
Abstract
This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir," a potential process-related impurity or synthetic derivative of Atazanavir, a critical HIV-1 protease inhibitor. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a narrative built on scientific integrity and field-proven insights. By integrating High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), tandem MS/MS, and a suite of Nuclear Magnetic Resonance (NMR) techniques, this document details a self-validating workflow to unambiguously determine the molecule's chemical structure. The causality behind experimental choices is explained, and all protocols are grounded in authoritative standards to ensure technical accuracy and trustworthiness.
Introduction: Atazanavir and the Imperative of Impurity Profiling
Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in antiretroviral therapy.[1] It acts by selectively inhibiting the viral protease enzyme, preventing the processing of viral polyproteins and leading to the release of immature, non-infectious viral particles.[1] The synthesis of such a complex molecule involves multiple steps, creating the potential for the formation of process-related impurities.[2]
According to the International Council for Harmonisation (ICH) guidelines Q3A(R2), impurities in new drug substances must be rigorously controlled and characterized.[3][4] The identification and structural elucidation of any impurity present at or above the identification threshold (typically ≥0.10%) is a regulatory requirement to ensure the safety and efficacy of the final drug product.[4][5] This guide addresses a specific, complex derivative, providing a systematic approach to its structural confirmation.
Decoding the Nomenclature: A Structural Hypothesis
The name "Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir" provides critical clues to its structure, which is derived from the parent Atazanavir molecule. A logical deconstruction of the name is the first step in forming a structural hypothesis.
-
Atazanavir: The core scaffold of the molecule. The IUPAC name for Atazanavir is (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester.[6] It is also described as 1-[4-(pyridin-2-yl)phenyl]-5(S)-2,5-bis{[N-(methoxycarbonyl)-L-tert-leucinyl]amino}-4(S)-hydroxy-6-phenyl-2-azahexane.[7]
-
Des-N-(methoxycarbonyl)-L-tert-leucine: The prefix "Des-" indicates the removal of a group. Atazanavir's structure contains two identical N-(methoxycarbonyl)-L-tert-leucine moieties attached to a central hydrazine core.[6][8] This name implies that one of these entire side chains has been cleaved off.
-
Bis-Boc: This indicates the addition of two tert-butoxycarbonyl (Boc) protecting groups.[9] The Boc group is commonly used to protect amines as carbamates.[10] Following the removal of the aforementioned side chain, a primary amine would be exposed on the hydrazine core. This, along with the secondary amine on the remaining tert-leucine group, are the most probable sites for Boc protection.
Based on this analysis, the hypothesized structure is the Atazanavir core with one N-(methoxycarbonyl)-L-tert-leucine arm removed and replaced by a Boc group on the newly exposed hydrazine nitrogen, and a second Boc group added to the nitrogen of the remaining tert-leucine moiety.
Caption: Relationship between Atazanavir and the hypothesized impurity.
The Analytical Workflow: A Multi-technique Approach
A multi-faceted analytical strategy is essential for unambiguous structure elucidation.[11][12] This workflow ensures that each piece of data serves to validate the others, forming a cohesive and definitive structural proof.
Caption: The integrated analytical workflow for structure elucidation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: Before spectroscopic analysis, it is crucial to confirm the purity of the isolated compound. Co-eluting impurities can confound spectral data, leading to incorrect structural assignments.
Protocol:
-
System: UHPLC/HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 240 nm.
-
Analysis: The sample is dissolved in a suitable solvent (e.g., 50:50 Water:Acetonitrile). The resulting chromatogram should show a single major peak, with purity calculated by area percentage.
Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition (molecular formula).[13] This is the first and most critical test of the structural hypothesis.
Protocol:
-
System: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The sample is infused directly or analyzed via LC-MS. The mass spectrum is acquired over a range of m/z 100-1500.
-
Data Processing: The exact mass of the protonated molecule [M+H]⁺ is determined. This mass is used to calculate the molecular formula, which must match the theoretical formula of the hypothesized structure within a narrow mass tolerance (e.g., < 5 ppm).
| Parameter | Atazanavir (C₃₈H₅₂N₆O₇) | Hypothesized Impurity (C₃₉H₅₇N₅O₈) |
| Molecular Formula | C₃₈H₅₂N₆O₇ | C₃₉H₅₇N₅O₈ |
| Monoisotopic Mass | 704.3901 g/mol | 723.4207 g/mol |
| Theoretical [M+H]⁺ | 705.3979 m/z | 724.4285 m/z |
Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)
Rationale: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID).[14][15] The resulting fragment ions provide crucial information about the connectivity of the molecule, acting as a blueprint of its structure.[16] This is essential for confirming the loss of one side chain and the location of the Boc groups.
Protocol:
-
System: Any tandem MS instrument (Q-TOF, Ion Trap, Triple Quadrupole).
-
Method: The [M+H]⁺ ion (m/z 724.43) is isolated and fragmented with collision energy.
-
Interpretation: The resulting product ion spectrum is analyzed to identify characteristic losses and fragments. Key expected fragments would include:
-
Loss of a Boc group (-100 Da).
-
Loss of a tert-butyl group (-57 Da).
-
Fragments corresponding to the intact, Boc-protected tert-leucine side chain.
-
Fragments corresponding to the main Atazanavir core.
-
Caption: Conceptual MS/MS fragmentation pathway for the impurity.
Unambiguous Structure Confirmation by NMR Spectroscopy
Rationale: While MS techniques provide the molecular formula and connectivity clues, only NMR spectroscopy can provide the definitive, unambiguous structural proof, including the precise location of substituents and stereochemistry.[17][18] A combination of 1D and 2D NMR experiments is required.[12]
Protocol:
-
Sample Prep: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for optimal resolution.
-
Experiments: Acquire a standard suite of spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.
¹H NMR Analysis: The proton NMR provides the first detailed look at the molecular environment.[19]
-
Expected Signals:
-
A sharp, intense singlet around δ 1.4-1.5 ppm integrating to 18 protons, corresponding to the two equivalent tert-butyl groups of the Boc protectors.[20]
-
Signals for the tert-butyl group of the leucine moiety.
-
Aromatic protons for the phenyl and pyridinyl rings, typically between δ 7.0-8.5 ppm .
-
Various aliphatic and amide (N-H) protons throughout the structure. The N-H signals can be broad and their chemical shifts are concentration-dependent.[21]
-
¹³C NMR Analysis: This experiment confirms the carbon skeleton of the molecule.
-
Expected Signals:
-
Carbonyl carbons from the two Boc groups and the remaining amide/carbamate groups around δ 155-175 ppm .
-
Quaternary carbons of the tert-butyl groups around δ 80 ppm .
-
Methyl carbons of the tert-butyl groups around δ 28 ppm .
-
Aromatic carbons between δ 110-150 ppm .
-
2D NMR for Connectivity (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of spin systems within the aliphatic chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing an unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation.[22][23] It reveals long-range (typically 2-3 bond) correlations between protons and carbons.[24] This is the key to placing the Boc groups definitively.
-
Key Correlation 1: A correlation from the 18 protons of the Boc groups (at ~1.4 ppm) to the Boc carbonyl carbons (~155 ppm) and, crucially, to the carbons on the molecular backbone where they are attached. This confirms the location of the Boc groups on their respective nitrogen atoms.
-
| Experiment | Purpose | Key Information Provided |
| ¹H NMR | Proton census & environment | Confirms presence of Boc groups, aromatic systems, and correct proton count. |
| ¹³C NMR | Carbon skeleton confirmation | Confirms total carbon count and presence of carbonyls and quaternary carbons. |
| COSY | ¹H-¹H connectivity | Maps out individual spin systems (e.g., the phenyl-ethyl-hydroxy portion). |
| HSQC | Direct ¹H-¹³C correlation | Assigns protons to their directly attached carbons. |
| HMBC | Long-range ¹H-¹³C correlation | Confirms connectivity across heteroatoms; definitively places the Boc groups. |
Data Synthesis and Final Structure Confirmation
The final step is to synthesize all the collected data into a single, cohesive argument.
-
Purity: The HPLC analysis confirms the sample is a single component, ensuring the spectroscopic data is reliable.
-
Molecular Formula: HRMS provides the exact elemental composition, which perfectly matches the hypothesized structure (C₃₉H₅₇N₅O₈).
-
Connectivity: MS/MS fragmentation patterns show the loss of key groups (Boc, t-butyl) and the presence of the major structural subunits, supporting the proposed connectivity.
-
Unambiguous Proof: The NMR data provides the final, definitive proof.
-
¹H and ¹³C NMR confirm the presence of all expected functional groups and the correct number of atoms.
-
COSY and HSQC experiments allow for the assignment of the majority of the carbon-proton framework.
-
Crucial HMBC correlations between the Boc protons and the backbone carbons provide irrefutable evidence of their attachment points, confirming the structure as Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir .
-
Conclusion
The structural elucidation of pharmaceutical impurities is a rigorous process that demands a multi-technique, evidence-based approach. By systematically applying chromatographic and spectroscopic methods, as detailed in this guide, researchers can confidently and unambiguously identify complex molecular structures. The workflow presented here—progressing from purity analysis and molecular formula determination to detailed fragmentation and NMR connectivity studies—represents a robust and self-validating system. This ensures not only scientific accuracy but also compliance with the stringent regulatory standards that govern the safety and quality of pharmaceutical products.[13][25]
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